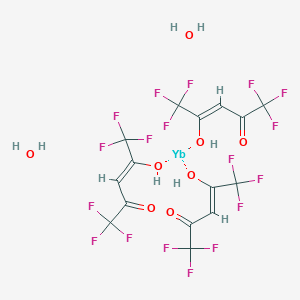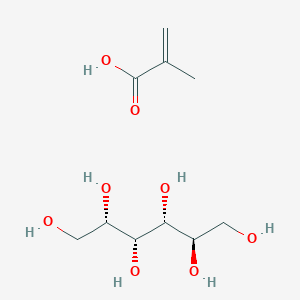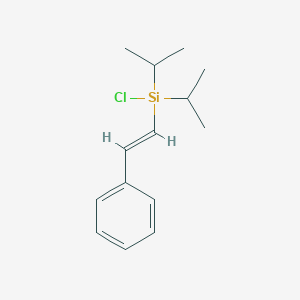
Phenylethenyldiisopropylchlorosilane; 85% (contains saturated analog)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylethenyldiisopropylchlorosilane (also known as PEDIP) is an organosilicon compound that is used in various scientific research applications. It is a liquid at room temperature and is composed of 85% saturated analog. PEDIP is a versatile compound that can be used for a variety of purposes in the laboratory, including synthesis, reaction catalysis, and other research applications.
科学的研究の応用
PEDIP is a versatile compound that has a wide range of scientific research applications. It can be used in the synthesis of a variety of organic compounds, such as polymers, surfactants, and other materials. It can also be used in the synthesis of pharmaceuticals and other compounds. Additionally, PEDIP can be used as a catalyst in a variety of reactions, including oxidation and hydrogenation reactions.
作用機序
PEDIP is able to react with a wide range of organic compounds due to its unique structure. The molecule contains a silicon atom at its core, which is surrounded by four carbon atoms and a chlorine atom. This structure allows the molecule to form strong bonds with other molecules, allowing it to act as a catalyst in a variety of reactions.
Biochemical and Physiological Effects
PEDIP is a relatively non-toxic compound and has been shown to have no adverse effects on human health. In fact, studies have shown that PEDIP can be used to enhance the stability of certain pharmaceuticals and other compounds. Additionally, PEDIP has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial for certain medical applications.
実験室実験の利点と制限
The main advantage of using PEDIP in the laboratory is its versatility. It can be used in a variety of reactions and can be used to synthesize a wide range of organic compounds. Additionally, PEDIP is relatively non-toxic and has no adverse effects on human health. However, PEDIP is not suitable for use in reactions involving highly reactive compounds, such as halogenated compounds, as it can cause unwanted side reactions.
将来の方向性
In the future, PEDIP may be used in the synthesis of advanced materials, such as nanomaterials and organic semiconductors. Additionally, PEDIP may be used to synthesize new pharmaceuticals and other compounds. Further research may also explore the potential use of PEDIP in the synthesis of polymers and other materials. Finally, PEDIP may be used to catalyze reactions that are not currently possible with other catalysts, such as oxidation and hydrogenation reactions.
合成法
PEDIP is synthesized through a process known as the Wittig reaction. This reaction involves the use of an organophosphorus compound, such as phosphonium ylide, and an aldehyde or ketone, which react to form an alkene. The Wittig reaction is a highly useful and efficient method for synthesizing a wide range of organic compounds.
特性
IUPAC Name |
chloro-[(E)-2-phenylethenyl]-di(propan-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClSi/c1-12(2)16(15,13(3)4)11-10-14-8-6-5-7-9-14/h5-13H,1-4H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABLUXVWBXXTTC-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C=CC1=CC=CC=C1)(C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](/C=C/C1=CC=CC=C1)(C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylethenyldiisopropylchlorosilane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





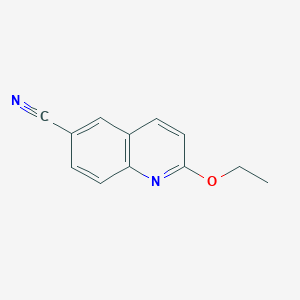
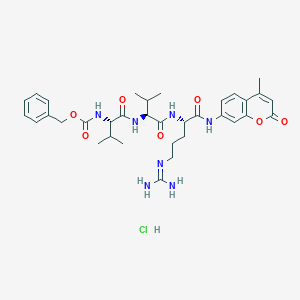
![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)
![5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B6298367.png)

![Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99%](/img/structure/B6298375.png)


